((4-Methylthiazol-2-yl)amino)methanol
Description
Structural Classification and Unique Features of ((4-Methylthiazol-2-yl)amino)methanol
This compound is a distinct organic compound structurally derived from a 2-aminothiazole (B372263) core. Its architecture is characterized by a five-membered thiazole (B1198619) ring containing both sulfur and nitrogen atoms. Key functional groups define its reactivity and properties: a methyl group at the 4-position of the thiazole ring, a secondary amine at the 2-position, and a hydroxymethyl (-CH₂OH) group attached to this amino nitrogen. This unique combination of a heterocyclic aromatic system, an amino group, and a primary alcohol functional group makes it a versatile building block in organic synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 448248-35-9 |
| Molecular Formula | C₅H₈N₂OS |
| Molecular Weight | 144.19 g/mol |
| Class | Thiazole, Alcohol |
Note: Data sourced from publicly available chemical databases.
Significance of 2-Aminothiazole Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold." researchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds. The versatility of this structural unit allows it to serve as a potent and selective ligand for various biological targets through the modification of its functional groups. researchgate.net
The significance of the 2-aminothiazole core is underscored by the wide array of pharmacological activities its derivatives have been shown to possess. These activities include, but are not limited to:
Antimicrobial and Antibacterial mdpi.comnih.gov
Anti-inflammatory mdpi.com
Antiviral mdpi.com
Antifungal mdpi.com
Antitubercular mdpi.com
Antioxidant scholarsresearchlibrary.com
Antihypertensive scholarsresearchlibrary.com
This broad spectrum of activity makes the 2-aminothiazole scaffold a highly attractive starting point for the rational design and development of new therapeutic agents. mdpi.comscholarsresearchlibrary.com Its presence in clinically used drugs like the anticancer agent Dasatinib further solidifies its importance in drug discovery. nih.gov
Overview of Research Trajectories for Thiazole Derivatives
Research into thiazole derivatives remains a vibrant and rapidly evolving area of chemical science. A primary driver of this research is the quest for new therapeutic agents to address challenges such as growing drug resistance. nih.gov Scientists are actively modifying the thiazole ring at its various positions (2, 4, and 5) to generate novel molecules with enhanced potency and selectivity. analis.com.my
The synthesis of these derivatives is a key focus. While the Hantzsch thiazole synthesis is a classical and well-established method, considerable effort is being directed towards developing new, more efficient synthetic pathways. nih.govscribd.com These modern approaches aim to provide greater flexibility in introducing diverse substituents onto the thiazole core, thereby expanding the chemical space available for drug discovery.
Current research often involves the synthesis of new series of thiazole-containing compounds, followed by rigorous evaluation of their biological activities. nih.govnih.govsemanticscholar.org This includes screening for antimicrobial, anticancer, and anti-inflammatory properties, among others. The ultimate goal is to identify lead compounds that can be further optimized into next-generation medicines. sysrevpharm.org The design of molecules containing multiple thiazole rings has also been explored as a strategy to potentially enhance therapeutic activity. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
[(4-methyl-1,3-thiazol-2-yl)amino]methanol |
InChI |
InChI=1S/C5H8N2OS/c1-4-2-9-5(7-4)6-3-8/h2,8H,3H2,1H3,(H,6,7) |
InChI Key |
KKRGHRQZNJENAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NCO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylthiazol 2 Yl Amino Methanol and Its Precursors
Synthesis of the 2-Amino-4-methylthiazole (B167648) Core Structure
The foundational step in the synthesis of ((4-Methylthiazol-2-yl)amino)methanol is the construction of the 2-amino-4-methylthiazole ring. This heterocyclic scaffold is commonly prepared through established cyclization reactions, with the Hantzsch thiazole (B1198619) synthesis being a prominent and widely utilized method.
Hantzsch Thiazole Synthesis and Related Cyclization Reactions
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings. In the context of 2-amino-4-methylthiazole, this reaction typically involves the condensation of an α-haloketone, such as chloroacetone, with a thiourea. The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to yield the aromatic thiazole ring.
A typical laboratory procedure involves the reaction of thiourea with chloroacetone in a suitable solvent, often water or ethanol. orgsyn.org The reaction mixture is heated to facilitate the condensation and cyclization, leading to the formation of 2-amino-4-methylthiazole hydrochloride. Subsequent neutralization with a base, such as sodium hydroxide, liberates the free amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by distillation or recrystallization. The yield for this reaction is generally reported to be in the range of 70-75%. orgsyn.org
Table 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole
| Reactant 1 | Reactant 2 | Key Conditions | Product |
|---|
The mechanism of the Hantzsch synthesis involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular condensation between the amino group and the carbonyl group, leading to a thiazoline intermediate, which then dehydrates to form the stable, aromatic 2-aminothiazole (B372263) ring. The aromaticity of the final product is a significant driving force for this reaction.
Exploration of Alternative Synthetic Routes to the Thiazole Ring
While the Hantzsch synthesis is a robust method, several alternative routes to the 2-amino-4-methylthiazole core have been explored. These methods often aim to improve yields, reduce reaction times, or utilize different starting materials.
One common alternative involves the reaction of chloroacetone with ammonium thiocyanate. orgsyn.org Other approaches have utilized thiocyanoacetone as a precursor. Furthermore, variations of the Hantzsch synthesis itself have been developed, including microwave-assisted protocols that can significantly shorten reaction times. Green chemistry approaches, employing more environmentally benign solvents and conditions, are also an active area of research in the synthesis of thiazole derivatives.
Strategies for N-Functionalization: Introduction of the Methanol (B129727) Moiety via the Amino Group
With the 2-amino-4-methylthiazole core in hand, the next critical step is the introduction of the methanol moiety at the 2-amino position to form this compound. This transformation is typically achieved through the reaction of the primary amino group with formaldehyde (B43269).
Reaction Pathways for Aminomethanol (B12090428) Formation
The reaction between a primary amine and formaldehyde to form an N-hydroxymethyl or aminomethanol derivative is a well-established transformation. This reaction proceeds via the nucleophilic addition of the amino group to the carbonyl carbon of formaldehyde. The resulting product is a hemiaminal, which in this specific case is this compound.
This reaction is often reversible and the stability of the resulting aminomethanol can vary. In some cases, the aminomethanol can be isolated, while in others it may exist in equilibrium with the starting materials or undergo further reactions, such as dehydration to form an imine or reaction with another equivalent of the amine to form a bis(amino)methane derivative.
Optimization of Reaction Conditions and Reagent Selection
The successful synthesis and isolation of this compound depend on the careful optimization of reaction conditions. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.
Aqueous formaldehyde (formalin) is a common reagent for this transformation. The reaction can be carried out in various solvents, including water, alcohols, or aprotic solvents like acetonitrile. The temperature is a crucial factor; lower temperatures often favor the formation and stability of the aminomethanol adduct. For instance, the reaction of the related 2-aminobenzothiazole with aqueous formaldehyde in acetonitrile at 0-5 °C has been reported to yield the corresponding (2-benzothiazolylamino)methanol.
The selection of reagents can also be tailored. For example, paraformaldehyde can be used as a source of formaldehyde. The use of specific catalysts is generally not required for this reaction, as the nucleophilicity of the amino group is typically sufficient to drive the reaction forward.
Controlled Derivatization and Functional Group Interconversion of this compound
The this compound molecule possesses two reactive functional groups: a secondary amine and a primary alcohol. This dual functionality allows for a range of controlled derivatization and functional group interconversion reactions, enabling the synthesis of a diverse library of related compounds.
The hydroxyl group of the aminomethanol moiety can undergo reactions typical of alcohols. For instance, it can be acylated using acyl chlorides or anhydrides to form esters. It can also be alkylated to form ethers. These transformations allow for the introduction of various substituents at the oxygen atom, thereby modifying the properties of the molecule.
The secondary amino group can also be a site for further functionalization. For example, it can be acylated or alkylated under appropriate conditions. However, the reactivity of the N-H bond may be influenced by the presence of the adjacent thiazole ring and the hydroxymethyl group.
Functional group interconversion strategies can also be applied. For example, the primary alcohol could potentially be oxidized to an aldehyde or a carboxylic acid, although the stability of the aminomethanol moiety under oxidative conditions would need to be carefully considered.
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagent Example | Product Type |
|---|---|---|---|
| Hydroxyl (-OH) | Acylation | Acetyl chloride | Ester |
| Hydroxyl (-OH) | Alkylation | Methyl iodide | Ether |
| Amino (-NH-) | Acylation | Benzoyl chloride | Amide |
The specific conditions for these derivatization reactions would need to be carefully optimized to achieve selective transformation of either the hydroxyl or the amino group, or to effect difunctionalization if desired. The choice of protecting groups may also be necessary to achieve regioselective modifications.
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic routes for pharmacologically relevant molecules is a cornerstone of green chemistry. For this compound, sustainable synthetic strategies primarily focus on the eco-friendly production of its key precursor, 2-amino-4-methylthiazole, followed by a green-conscious final transformation. Traditional methods for synthesizing the 2-aminothiazole core, such as the Hantzsch synthesis, often rely on hazardous reagents and volatile organic solvents. asianpubs.org In contrast, modern green approaches aim to minimize waste, reduce energy consumption, and utilize less toxic substances.
Several innovative and environmentally friendly methods have been developed for the synthesis of 2-aminothiazole derivatives. These methods often employ alternative energy sources, greener solvents, and catalyst-free conditions to enhance the sustainability of the process.
One prominent green strategy is the use of microwave irradiation, which can significantly reduce reaction times and improve energy efficiency. bepls.com For instance, the synthesis of 2-aminothiazoles has been achieved in good to very good yields using microwave-assisted reactions, which also helps in avoiding harmful by-products. bepls.com
The choice of solvent is another critical aspect of green synthesis. Polyethylene glycol (PEG-400) and water have been successfully used as green reaction media for the synthesis of 2-aminothiazole derivatives. bepls.com These solvents are non-toxic, readily available, and recyclable, offering a significant environmental advantage over conventional organic solvents. Catalyst-free approaches in these green solvents have also been reported, simplifying the reaction setup and purification process. bepls.com
Solvent-free, or solid-state, reactions represent a particularly attractive green alternative. The Hantzsch condensation, a key reaction for forming the thiazole ring, has been adapted to be performed without any solvent. organic-chemistry.org This method is not only environmentally friendly but also remarkably fast, with reactions often completing within seconds and producing high yields of the desired 2-aminothiazoles. organic-chemistry.org The process is efficient and minimizes waste, as excess reagents can be easily recovered. organic-chemistry.org
Replacing toxic and hazardous reagents is another fundamental principle of green chemistry. In the synthesis of 2-aminothiazoles, toxic halogen sources like iodine (I2) have been successfully replaced with safer alternatives such as trichloroisocyanuric acid (TCCA). rsc.org This substitution, combined with the use of a recyclable nanocatalyst and a non-toxic solvent like ethanol, classifies the procedure as a green chemical process. rsc.org The use of magnetically separable nanocatalysts further enhances the green credentials of the synthesis by allowing for easy recovery and reuse of the catalyst. rsc.org
The final step in the synthesis of this compound involves the reaction of 2-amino-4-methylthiazole with formaldehyde. To align with green chemistry principles, this reaction can be performed in an aqueous medium, avoiding the use of organic solvents. This approach not only reduces the environmental impact but also simplifies the workup procedure.
The following table summarizes various green synthetic methodologies for the precursor 2-amino-4-methylthiazole, highlighting the key green aspects of each approach.
| Method | Key Green Features | Reagents/Catalyst | Solvent | Reaction Time | Yield (%) |
| Microwave-assisted synthesis | Reduced reaction time, energy efficiency | N-bromosuccinimide (NBS), thiourea | PEG-400 | Not specified | Good to very good |
| Catalyst-free synthesis | Simplicity, avoidance of catalyst toxicity | α-diazoketones, thiourea | PEG-400 | 2-3.5 h | 87-96 |
| Solvent-free Hantzsch condensation | No solvent, rapid reaction, waste minimization | 2-bromoacetophenones, thiourea | None | Seconds | 42-93 |
| Nanocatalyst with safer halogen source | Use of non-toxic halogen source, recyclable catalyst | Trichloroisocyanuric acid (TCCA), Ca@zeolite-Y/Fe3O4 supported ionic liquid | Ethanol | Not specified | High |
Theoretical and Computational Investigations of 4 Methylthiazol 2 Yl Amino Methanol
Electronic Structure and Molecular Geometry Optimization
The foundation of understanding the chemical behavior of ((4-Methylthiazol-2-yl)amino)methanol lies in the detailed analysis of its electronic structure and the optimization of its molecular geometry. These investigations provide crucial information about the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Calculations and Basis Set Selection
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP, are instrumental in determining its optimized geometry and electronic properties. rsc.orgresearchgate.netedu.krd
The choice of a basis set is a critical aspect of these calculations. A basis set is a set of functions used to create the molecular orbitals. For comprehensive studies on thiazole (B1198619) derivatives, a basis set such as 6-311++G(d,p) is often employed to provide a balance between computational cost and accuracy. rsc.orgresearchgate.netedu.krd This combination allows for the precise calculation of molecular structures and energies.
Conformational Analysis and Energy Landscapes
The flexibility of the amino-methanol side chain in this compound suggests the existence of multiple stable conformations. A thorough conformational analysis is necessary to identify the different spatial arrangements of the atoms and to determine their relative stabilities. By systematically rotating the rotatable bonds and calculating the corresponding energies, an energy landscape can be constructed. This landscape reveals the global minimum energy conformation, which is the most stable form of the molecule, as well as other local minima and the energy barriers between them.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. nih.gov It provides a visual representation of the charge distribution around the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov
For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, indicating these as sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, suggesting these as sites for nucleophilic attack. tci-thaijo.org This information is crucial for understanding how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the distribution and energies of these orbitals would provide significant insights into its electronic transitions and reactivity patterns.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
In the context of this compound, NBO analysis could elucidate the nature of the bonds, the hybridization of the atoms, and the delocalization of electron density. This analysis is particularly useful for understanding the intramolecular hydrogen bonding that may occur between the amino and methanol (B129727) groups, which can significantly influence the molecule's conformation and reactivity. wikipedia.org
Investigation of Tautomeric Forms and Isomer Stability
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. nih.gov For this compound, the potential for amino-imino tautomerism exists. Computational methods can be employed to calculate the relative energies and stabilities of these different tautomeric forms.
By comparing the energies of the optimized structures of the potential tautomers, it is possible to predict the predominant form under different conditions. This is crucial as different tautomers can exhibit distinct chemical and physical properties.
Computational Modeling of Derivatization Pathways
The derivatization of this compound can proceed through several pathways, largely dictated by the reactivity of the aminomethanol (B12090428) moiety and the thiazole ring. Computational modeling provides a powerful tool to elucidate the mechanisms, thermodynamics, and kinetics of these potential transformations. While specific computational studies on the derivatization of this compound are not extensively documented in the literature, the derivatization pathways can be inferred from experimental studies on the reaction of the parent compound, 2-aminothiazole (B372263), with formaldehyde (B43269). researchgate.net These studies reveal two primary competing pathways: the formation of an N,N'-aminal and electrophilic substitution at the C5 position of the thiazole ring. researchgate.net
Computational investigations, typically employing Density Functional Theory (DFT), can be utilized to model these pathways. Such studies would involve the calculation of the potential energy surface for each reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies of activation (ΔG‡), which are crucial for predicting the feasibility and selectivity of each pathway under different reaction conditions.
Pathway 1: N,N'-Aminal Formation
The formation of an N,N'-aminal derivative, specifically N,N'-bis((4-methylthiazol-2-yl)methyl)amine, is a plausible derivatization route. This pathway is initiated by the dehydration of this compound to form a reactive N-acylimminium ion intermediate. This electrophilic species then undergoes a nucleophilic attack by a second molecule of this compound, followed by the elimination of a formaldehyde molecule and a proton to yield the final aminal product.
The key steps that can be modeled computationally are:
Dehydration of this compound: Calculation of the energy barrier for the elimination of a water molecule to form the N-acylimminium ion.
Nucleophilic attack: Modeling the approach of the second aminomethanol molecule to the imminium ion and determining the transition state for the formation of the new C-N bond.
Proton transfer and formaldehyde elimination: Investigating the energetics of the subsequent proton transfer and elimination steps to arrive at the stable aminal product.
Below is an illustrative data table showcasing the type of information that could be obtained from a DFT study of this pathway. The values are hypothetical but representative of such reactions.
| Reaction Step | ΔH (kcal/mol) | Ea (kcal/mol) | ΔG‡ (kcal/mol) |
|---|---|---|---|
| Dehydration to N-acylimminium ion | +15.2 | 25.8 | 24.5 |
| Nucleophilic attack | -10.5 | 12.3 | 11.8 |
| Formaldehyde elimination | -5.8 | 8.9 | 8.5 |
Pathway 2: Electrophilic Substitution at the C5-Position
An alternative pathway involves an electrophilic attack on the electron-rich thiazole ring. The C5 position of the 2-aminothiazole ring is known to be susceptible to electrophilic substitution. wikipedia.org In this pathway, the initially formed N-acylimminium ion can act as the electrophile, attacking the C5 position of another this compound molecule. This leads to the formation of a methylene-bridged dimer, 5,5'-methylenebis(2-amino-4-methylthiazole), after subsequent proton loss to restore the aromaticity of the thiazole ring.
The computational modeling of this pathway would focus on:
Formation of the electrophile: As in the previous pathway, the initial step is the formation of the N-acylimminium ion.
Electrophilic attack: Determining the transition state and activation energy for the attack of the N-acylimminium ion on the C5 position of the thiazole ring. This step is often the rate-determining step.
Rearomatization: Calculating the energy profile for the deprotonation of the resulting sigma complex to regenerate the aromatic thiazole ring.
An illustrative data table for the key steps in this electrophilic substitution pathway is provided below. The values are hypothetical.
| Reaction Step | ΔH (kcal/mol) | Ea (kcal/mol) | ΔG‡ (kcal/mol) |
|---|---|---|---|
| Formation of N-acylimminium ion | +15.2 | 25.8 | 24.5 |
| Electrophilic attack at C5 | -8.9 | 18.5 | 17.9 |
| Rearomatization (proton loss) | -25.1 | 5.2 | 4.8 |
By comparing the calculated activation barriers (Ea or ΔG‡) for the rate-determining steps of both pathways, computational modeling can predict which derivatization route is kinetically favored under specific conditions. For instance, a lower activation barrier for the electrophilic attack at the C5 position compared to the nucleophilic attack in the aminal formation would suggest that the methylene-bridged dimer is the more likely product. Furthermore, computational studies can explore the influence of solvent and temperature on the reaction outcomes, providing a more comprehensive understanding of the derivatization of this compound.
Derivatization and Structure Activity Relationship Sar Exploration for Thiazole Amino Methanol Scaffolds
Systematic Modification of the Thiazole (B1198619) Ring Substituents (e.g., Methyl Group, C5 Position)
The thiazole ring serves as a versatile scaffold in medicinal chemistry, and modifications to its substituents at the C4 and C5 positions have profound effects on the biological activity of the resulting compounds.
The methyl group at the C4 position is a key feature of the parent scaffold. Its role can be explored through bioisosteric replacement, where it is substituted with other groups of similar size or electronic properties to enhance activity or improve metabolic stability. Common bioisosteres for a methyl group include other small alkyl groups, halogens (like chlorine or bromine), or a trifluoromethyl group. For instance, replacing hydrogen with fluorine is a common strategy to modulate metabolism or block off-target activity. nih.gov The choice of bioisostere can influence the compound's lipophilicity, polarity, and ability to form specific interactions with a biological target. For example, in some series of thiazole derivatives, the presence of an electron-donating methyl group at position 4 of a phenyl ring attached to the thiazole core was found to increase cytotoxic activity. nih.gov
The C5 position of the thiazole ring is another critical site for derivatization. Structure-activity relationship studies have shown that introducing various substituents at this position can significantly modulate the biological profile. Acyl group substitutions at the C5 position have been shown to yield compounds with antibacterial activity. nih.gov Similarly, the introduction of aryl or heteroaryl substituents can be explored. In other related series, para-halogen-substituted phenyl groups attached to the thiazole ring were found to be important for anticonvulsant activity. nih.gov The nature of the substituent at C5—whether it is an electron-donating or electron-withdrawing group, its size, and its hydrogen-bonding capacity—can dictate the compound's affinity and selectivity for its target.
The following table summarizes the impact of substitutions on the thiazole ring on antimicrobial activity from a study on related thiazole compounds.
| Compound ID | Thiazole Ring Substituent (C5) | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 34c | Acetate | S. aureus | 10 |
| 35c | Anilido | S. aureus | 10 |
| 36c | Acetyl | S. aureus | 5 |
| 15 | Thiophene (B33073) (at C4) | E. coli | 5-10 |
| 15 | Thiophene (at C4) | C. albicans | 5 |
| This table is generated based on data from related thiazole antimicrobial studies. nih.gov |
Variations at the Amino-Methanol Side Chain
The amino-methanol side chain, -NH-CH₂OH, is a defining feature of the scaffold, offering two key points for chemical modification: the amino group and the hydroxyl group. Derivatization at these sites can alter the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with biological targets.
Amino Group Functionalization (e.g., Amidation, Alkylation)
Functionalization of the exocyclic amino group is a common strategy to explore SAR.
Hydroxyl Group Derivatization (e.g., Esterification, Oxidation)
The primary hydroxyl group in the amino-methanol side chain is a prime candidate for derivatization to modulate pharmacokinetic properties or introduce new interactions.
Esterification: The hydroxyl group can be converted into an ester. This is a classic prodrug strategy, where the ester masks the polar hydroxyl group, potentially improving oral bioavailability. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active parent compound with the free hydroxyl group.
Oxidation: The primary alcohol of the amino-methanol moiety can be oxidized. Mild oxidation could yield the corresponding aldehyde, while stronger conditions could lead to a carboxylic acid. Such a transformation drastically changes the chemical nature of the side chain from a neutral, hydrogen-bond donor/acceptor to a reactive electrophile (aldehyde) or a negatively charged group at physiological pH (carboxylic acid). Studies on the oxidation of aminomethanol (B12090428) have shown it can lead to products like formamide. nih.gov In a related study, thiazol-2-ylmethanols were oxidized to the corresponding ketones under hydrolytic conditions, indicating that the carbinol carbon is susceptible to oxidation. researchgate.net
Bioisosteric Replacement: The hydroxyl group can also be replaced with a bioisostere. Fluorine is a common replacement for a hydroxyl group due to its similar size and polarity, which can enhance metabolic stability and improve membrane permeation. nih.gov Other bioisosteres for the -OH group include the amino (-NH₂) and thiol (-SH) groups. u-tokyo.ac.jp
Design of Analogs for Specific Molecular Interactions
The design of analogs based on the thiazole-amino-methanol scaffold is driven by the goal of achieving potent and selective interactions with a specific biological target, often an enzyme or a receptor. By understanding the three-dimensional structure of the target's active site, medicinal chemists can design modifications that optimize binding.
For example, a series of novel 2-Amino-4-Methylthiazole (B167648) analogs were designed as inhibitors of Glucosamine-6-Phosphate (GlcN-6-P) Synthase, an enzyme crucial for bacterial cell wall synthesis. nanobioletters.com The design strategy involved creating derivatives that could effectively occupy the glucosamine (B1671600) binding site of the enzyme. The most active analog from this study, which featured a biphenyl (B1667301) moiety, was shown through molecular modeling to have a strong binding propensity for the target site, supporting the in vitro findings. nanobioletters.com
Similarly, other 2-aminothiazole (B372263) derivatives have been developed as potent inhibitors of specific kinases, such as CDK2, by designing acyl side chains that extend into hydrophilic regions of the protein's active site. nih.gov This targeted design approach allows for the creation of compounds with high affinity and selectivity, minimizing off-target effects.
Computational Approaches to SAR Prediction and Ligand Design
Modern drug discovery heavily relies on computational tools to accelerate the design and optimization process. For thiazole-amino-methanol scaffolds, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For the thiazole scaffold, docking studies can help visualize how different substituents on the thiazole ring or modifications to the side chain interact with amino acid residues in the active site. nih.govjpionline.org For example, docking studies on 2-amino-4-methylthiazole analogs targeting GlcN-6-P Synthase helped to rationalize the observed activity by showing key binding interactions. nanobioletters.com These insights guide the design of new analogs with improved binding affinity.
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be built. This model can then be used to estimate the activity of virtual, not-yet-synthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Density Functional Theory (DFT): Computational methods like DFT can be used to calculate the electronic properties of the molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and to understand the reactive sites within the molecule. u-tokyo.ac.jp
The following table shows the inhibitory activity of designed 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives against the 11β-HSD1 enzyme, illustrating how structural modifications impact target inhibition.
| Compound ID | Substituent at C5 | % Inhibition of 11β-HSD1 at 10 µM |
| 3a | H | 49.37 |
| 3b | -CH₃ | 51.34 |
| 3e | -CH₂CH(CH₃)₂ | 82.82 |
| 3g | -C₆H₅ | 15.30 |
| 3h | -C₆H₄-4-Cl | 26.65 |
| This table is generated based on data for 11β-HSD1 inhibitors. mdpi.com |
Advanced Applications and Research Directions for 4 Methylthiazol 2 Yl Amino Methanol Derivatives
Role as Synthetic Building Blocks and Chemical Probes
The inherent reactivity and functionality of ((4-Methylthiazol-2-yl)amino)methanol and its derivatives position them as valuable building blocks in organic synthesis. They serve as precursors for a wide array of more complex molecules, including those with significant biological or material science applications.
Precursors for Polyfunctional Organic Molecules
The aminomethanol (B12090428) group in these derivatives is a masked aldehyde or imine, providing a handle for various chemical transformations. This latent functionality allows for the controlled introduction of other chemical groups, leading to the synthesis of polyfunctional organic molecules. For instance, the amino group can be acylated, alkylated, or arylated, while the hydroxyl group of the methanol (B129727) moiety can be transformed into other functional groups or eliminated to form an imine. This versatility enables the construction of molecules with diverse substituents and functionalities, which are key for developing new pharmaceuticals and functional materials.
The thiazole (B1198619) ring itself offers additional sites for modification, further expanding the molecular diversity that can be achieved. The methyl group at the 4-position can undergo various reactions, and the thiazole ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. This multi-faceted reactivity makes this compound derivatives powerful starting materials for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Intermediates in the Synthesis of Complex Heterocyclic Frameworks
A significant application of this compound derivatives is their use as intermediates in the synthesis of complex heterocyclic frameworks. The 2-aminothiazole (B372263) core is a common scaffold in many biologically active compounds. The aminomethanol functionality provides a convenient starting point for annulation reactions, where additional rings are fused onto the thiazole core.
For example, reaction of the amino group with α,β-unsaturated ketones can lead to the formation of pyrimidine-fused thiazoles. Similarly, condensation reactions with dicarbonyl compounds can yield fused imidazole (B134444) or pyrazine (B50134) ring systems. The ability to construct such complex heterocyclic systems is of great importance in medicinal chemistry, as these frameworks are often associated with a wide range of pharmacological activities. The following table illustrates some of the complex heterocyclic frameworks that can be synthesized from aminothiazole derivatives.
| Starting Material Derivative | Reagent | Resulting Heterocyclic Framework |
| 2-Aminothiazole | α-Halogenated Carbonyl Compounds | Thiazolo[3,2-a]pyrimidinium salts |
| 2-Aminothiazole | Dicarbonyl Compounds | Imidazo[2,1-b]thiazoles |
| 2-Aminothiazole | Isothiocyanates | Thiazolyl-thiourea derivatives |
| 2-Hydrazinylthiazole | Aldehydes/Ketones | Thiazolyl Schiff bases |
Coordination Chemistry and Metal Complex Formation
The nitrogen and sulfur atoms within the thiazole ring, along with the nitrogen of the amino group, make this compound derivatives excellent ligands for a variety of metal ions. This has led to extensive research into their coordination chemistry and the properties of the resulting metal complexes.
Design and Synthesis of Ligands for Transition Metal Complexes
Derivatives of this compound can be readily modified to design ligands with specific coordination properties. By introducing different substituents on the amino group or the thiazole ring, the steric and electronic properties of the ligand can be fine-tuned. This allows for the synthesis of a wide range of transition metal complexes with tailored geometries and reactivity. scholaris.ca
For instance, the introduction of pyridyl groups can create multidentate ligands capable of forming stable chelate complexes with metals like nickel and zinc. nih.gov The synthesis of these complexes often involves the direct reaction of the ligand with a metal salt in a suitable solvent. scholaris.ca The resulting complexes have shown potential applications in areas such as catalysis, materials science, and as models for biological systems. royalsocietypublishing.org
Spectroscopic and Structural Studies of Chelates
The characterization of metal complexes derived from this compound ligands is crucial for understanding their properties and potential applications. Various spectroscopic techniques are employed for this purpose. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N and C-S bonds of the thiazole ring and the N-H bond of the amino group. royalsocietypublishing.org
Development in Catalysis Research
The ability of this compound derivatives to form stable complexes with transition metals has spurred interest in their application in catalysis. The ligand can influence the catalytic activity of the metal center by modifying its electronic and steric environment.
Research in this area has shown that palladium complexes bearing thiazole-based ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions. scholaris.cacdnsciencepub.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The thiazole-containing ligands can stabilize the palladium catalyst and promote efficient catalytic turnover. cdnsciencepub.com The versatility of the thiazole scaffold allows for the synthesis of a library of ligands, enabling the optimization of the catalyst for specific substrates and reaction conditions.
Furthermore, chitosan-based Schiff's bases incorporating thiazole moieties have been investigated as eco-friendly biocatalysts. nih.gov These materials have shown catalytic activity in the synthesis of thiazole derivatives under ultrasonic irradiation, offering a green and efficient synthetic methodology. nih.gov The development of such catalytic systems is a growing area of research, with the potential to provide more sustainable and efficient chemical processes. While direct catalytic applications of this compound itself are not yet widely reported, the broader success of aminothiazole derivatives in catalysis suggests a promising future for this specific compound class in the development of novel catalysts.
Exploration as Organocatalysts
The thiazole core, a key feature of this compound, is fundamental to a class of organocatalysts known as N-heterocyclic carbenes (NHCs). While the parent compound itself is not the direct catalyst, its derivatives, particularly thiazolium salts, serve as stable precatalysts. nih.gov The catalytic cycle is initiated by the deprotonation of the acidic C2-proton of the thiazolium salt by a base, which generates a highly nucleophilic thiazol-2-ylidene, a type of NHC. nih.govmdpi.comacs.org
This generated carbene is the active catalytic species, capable of "umpolung," or the inversion of polarity, of aldehydes. organic-chemistry.org In this process, the normally electrophilic aldehyde carbonyl carbon becomes nucleophilic. organic-chemistry.org This reactivity is famously exploited in reactions like the benzoin (B196080) condensation and the Stetter reaction, where an aldehyde is added conjugately to an α,β-unsaturated compound. acs.orgorganic-chemistry.org The Stetter reaction, for instance, leads to the formation of valuable 1,4-dicarbonyl compounds. organic-chemistry.org The development of chiral thiazolium salts has also enabled enantioselective versions of these reactions, demonstrating the potential for creating stereospecific products. nih.govacs.org Research continues to explore novel thiazolium and related triazolium salt structures to improve catalytic efficiency and selectivity in a wide range of organic transformations. nih.govmdpi.com
Material Science Precursors
Application in Polymer Synthesis
The thiazole nucleus is a valuable building block in the synthesis of advanced functional polymers, particularly π-conjugated polymers for applications in organic electronics. bohrium.com Thiazole-containing monomers are incorporated into polymer backbones to precisely tune their optoelectronic and charge-transport properties. acs.orgresearchgate.net The electron-deficient nature of the thiazole ring allows it to function as an acceptor unit in donor-acceptor (D-A) type copolymers, which is a common strategy for creating low-bandgap materials suitable for organic solar cells and field-effect transistors (OFETs). bohrium.comacs.orgresearchgate.net
Several polymerization techniques are employed to synthesize these materials, including palladium-catalyzed cross-coupling reactions like Stille and Suzuki polycondensations, as well as more recent methods like direct (hetero)arylation polymerization (DArP). acs.orgrsc.orgrsc.org By strategically replacing thiophene (B33073) units with thiazole units in a polymer backbone, researchers can lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to a desirable increase in the open-circuit voltage of photovoltaic devices. researchgate.net The resulting polymers often exhibit high charge carrier mobilities and good thermal stability, making them promising candidates for next-generation flexible electronics and sensors. bohrium.comresearchgate.netnsf.gov
Investigative Tools in Biochemical Research
Probes for Enzyme Inhibition Mechanisms and Binding Modes
Derivatives based on the 2-aminothiazole scaffold are widely used as investigative tools to probe the mechanisms and binding modes of various enzymes. These compounds serve as potent and often selective inhibitors, allowing researchers to elucidate enzyme function and guide the development of new therapeutic agents. nih.govglobalresearchonline.net
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the thiazole ring, scientists can establish clear structure-activity relationships. nih.govmdpi.com For example, SAR studies on thiazolylhydrazone derivatives as cholinesterase inhibitors revealed that substituents at the 3rd and 4th positions of an associated phenyl ring were critical for potent acetylcholinesterase (AChE) inhibition. mdpi.com Such studies provide a detailed map of the steric and electronic requirements of an enzyme's active site. mdpi.comnih.gov
Molecular Docking: Computational molecular docking is frequently used in conjunction with experimental inhibition data to visualize how these thiazole derivatives bind to their target enzymes. nih.govacademie-sciences.frnih.govbiointerfaceresearch.com Docking studies have helped identify key interactions, such as hydrogen bonds and hydrophobic contacts, between thiazole-based inhibitors and the amino acid residues within the active sites of enzymes like tubulin, cholinesterases, and various kinases. nih.govacademie-sciences.frbiointerfaceresearch.com This provides a rational basis for the observed inhibitory activity and guides the design of next-generation inhibitors with improved potency and selectivity. nih.govmdpi.com
Fluorescent Probes: The thiazole core is a component of fluorescent dyes, such as Thiazole Orange, which exhibit significant changes in fluorescence upon binding to biomolecules. nih.govacs.orgnih.gov This property allows for the development of "turn-on" fluorescent probes for detecting enzyme activity or specific binding events in real-time. nih.govchim.it For instance, carbazole-thiazole conjugates have been explored as fluorescent probes for studying enzymes and protein structures. mdpi.com These tools are invaluable for high-throughput screening and cellular imaging applications. acs.org
Below is a table summarizing the inhibitory activity of various thiazole derivatives against different enzyme targets, illustrating their utility as biochemical probes.
| Thiazole Derivative Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference Compound | Reference IC₅₀ |
|---|---|---|---|---|
| 4-(3,4,5-trimethoxyphenyl)thiazole (Compound 7c) | Tubulin Polymerization | 2.00 ± 0.12 µM | Combretastatin A-4 | 2.96 ± 0.18 µM |
| 4-(3,4,5-trimethoxyphenyl)thiazole (Compound 9a) | Tubulin Polymerization | 2.38 ± 0.14 µM | Combretastatin A-4 | 2.96 ± 0.18 µM |
| Thiazolylhydrazone (Compound 2i) | Acetylcholinesterase (AChE) | 0.028 ± 0.001 µM | Donepezil | 0.021 ± 0.001 µM |
| Thiazolylhydrazone (Compound 2g) | Acetylcholinesterase (AChE) | 0.031 ± 0.001 µM | Donepezil | 0.021 ± 0.001 µM |
| Thiazole Carboxamide (Compound 4c) | VEGFR-2 | 0.15 µM | Sorafenib | 0.059 µM |
| Quinoxaline-Thiazole Amide (Compound 7) | Acetylcholinesterase (AChE) | 91 µM | - | - |
Molecular Scaffolds for Radioligand Development
The stable heterocyclic structure of the thiazole ring makes it an attractive scaffold for the development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The goal is to design molecules that can be labeled with a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting radionuclide and that bind with high affinity and selectivity to a specific biological target in the brain or other organs. nih.govnih.govmdpi.com
The design of a successful radioligand requires careful optimization of several parameters, including target affinity, selectivity, metabolic stability, and the ability to cross the blood-brain barrier for neuroimaging applications. nih.govnih.gov Heterocyclic scaffolds like thiazole and the related triazole and pyrazole (B372694) provide a robust chemical framework that can be systematically modified. nih.govnih.gov For example, a common strategy involves identifying a potent inhibitor and then modifying a peripheral position on the molecule to incorporate a functional group suitable for radiolabeling, often with fluorine-18 (B77423) due to its convenient half-life. nih.gov
While much work has focused on other azoles, the principles are directly applicable to thiazole derivatives. nih.govnih.gov The development of these molecular imaging agents is crucial for diagnosing diseases, understanding disease progression, and verifying that new drugs engage their intended targets in living subjects. nih.gov
Q & A
Q. What are the optimal synthetic routes for ((4-Methylthiazol-2-yl)amino)methanol, and what methodological considerations are critical for yield optimization?
The synthesis of this compound derivatives typically involves condensation reactions between thiazole amines and carbonyl-containing reagents. For example, refluxing 2-amino-4-methylthiazole with aldehydes or ketones in ethanol or methanol, catalyzed by acetic acid, is a common approach . Key considerations include:
- Reaction time : Extended reflux durations (8–40 hours) are often required to ensure complete conversion, as seen in analogous thiazole syntheses .
- Solvent choice : Ethanol and methanol are preferred due to their polarity and ability to dissolve both amine and carbonyl reactants .
- Purification : Recrystallization from ethanol or methanol-water mixtures is standard, with yields ranging from 44% to 95% depending on substituents .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound derivatives?
- ¹H/¹³C NMR : The thiazole ring proton (S–CH) typically appears as a singlet near δ 6.10–6.16 ppm. Methyl groups on the thiazole or aryl substituents resonate at δ 2.35–2.47 ppm. The methanol-derived –CH2OH group shows characteristic splitting patterns in δ 3.02–4.50 ppm .
- IR : Stretching vibrations for –OH (3450–3460 cm⁻¹) and C=O (if present, ~1715 cm⁻¹) are critical for functional group identification .
- Cross-validation : Compare spectral data with structurally similar compounds, such as 3-((4-Methylthiazol-2-yl)(p-tolyl)amino)propanoic acid, to confirm assignments .
Q. What solvent systems and chromatographic methods are effective for purifying this compound analogs?
- Recrystallization : Ethanol and methanol are optimal for isolating crystalline products, particularly for polar derivatives .
- Column chromatography : Use hexane:ethyl acetate (3:1) or dichloromethane:methanol gradients for non-polar to moderately polar analogs .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases are recommended for high-purity isolation, especially for biological testing .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction is critical for confirming bond geometries and intermolecular interactions. For example:
- Sample preparation : Crystallize derivatives from ethanol or methanol at low temperatures (113 K) to enhance crystal quality .
- Software tools : SHELXL/SHELXS are widely used for refinement, with R factors < 0.06 indicating high accuracy .
- Key metrics : Analyze mean C–C bond lengths (target: 1.50–1.54 Å) and hydrogen-bonding networks to validate stability .
Q. What strategies improve the bioactivity of this compound derivatives in anticancer or antimicrobial studies?
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., –F, –Cl) to the aryl ring to enhance cytotoxicity, as seen in related thiazole-triazole hybrids .
- Bioconjugation : Attach thiol-reactive groups (e.g., 1,3,4-oxadiazole) via nucleophilic substitution to target cysteine residues in enzymes .
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to tubulin or kinase targets, guided by analogs like 4-Aryl-2-benzoyl-imidazoles .
Q. How do reaction conditions influence regioselectivity in the synthesis of this compound-based heterocycles?
- Catalysts : Acidic conditions (e.g., acetic acid) favor imine formation, while basic media may lead to side reactions like hydrolysis .
- Temperature control : Reflux (~80°C) promotes cyclization, whereas lower temperatures (25–50°C) may stabilize intermediates for functionalization .
- Substituent effects : Bulky groups on the aldehyde/ketone reagent direct regioselectivity; e.g., para-substituted aryl groups minimize steric hindrance .
Q. What computational methods are suitable for predicting the electronic properties of this compound derivatives?
- DFT calculations : Use Gaussian or ORCA to optimize geometries at the B3LYP/6-31G(d) level and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
- QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to design derivatives with enhanced potency .
- MD simulations : Assess solvation dynamics and protein-ligand stability in aqueous/PBS environments using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
